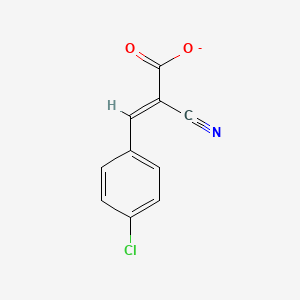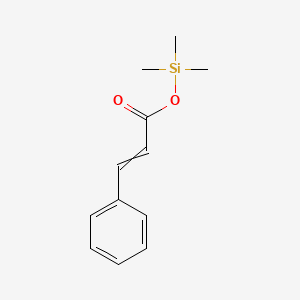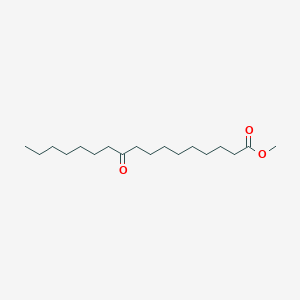
Methyl 10-oxoheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-oxoheptadecanoate is a chemical compound with the molecular formula C18H34O3 It is an ester derived from heptadecanoic acid, featuring a ketone functional group at the 10th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 10th carbon position.
Another method involves the ozonolysis of alkenes followed by reductive workup. For example, the ozonolysis of a suitable alkene precursor can yield the desired ketone ester after treatment with a reducing agent like zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of heptadecanoic acid methyl ester under mild conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or bases under reflux conditions.
Major Products Formed
Oxidation: Heptadecanedioic acid methyl ester.
Reduction: Methyl 10-hydroxyheptadecanoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 10-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 10-oxoheptadecanoate involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 10-oxooctadecanoate: Similar structure but with an additional carbon atom.
Methyl 9-oxoheptadecanoate: Ketone group at the 9th carbon position.
Methyl 10-hydroxyheptadecanoate: Hydroxyl group instead of a ketone at the 10th position.
Uniqueness
Methyl 10-oxoheptadecanoate is unique due to its specific ketone positioning, which imparts distinct reactivity and properties. This makes it valuable in targeted synthetic applications and research studies where precise functional group placement is crucial.
Properties
CAS No. |
673-78-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 10-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
InChI Key |
WBCRXJHUECWESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




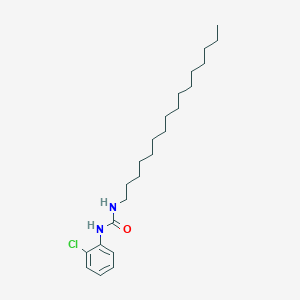


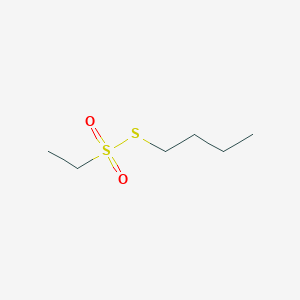
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
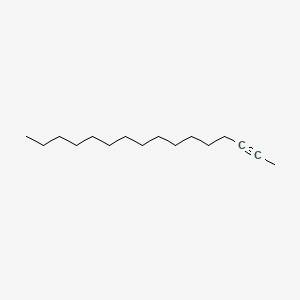

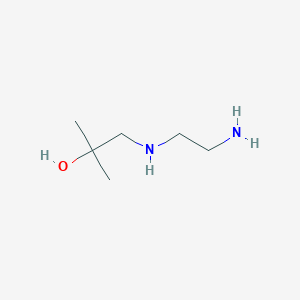
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)

